molecular formula C8H12ClF2N B6184804 1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride CAS No. 2624128-84-1

1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride

Cat. No.: B6184804
CAS No.: 2624128-84-1
M. Wt: 195.6
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Description

1-{7,7-Difluorotricyclo[2210,2,6]heptan-1-yl}methanamine hydrochloride is a synthetic organic compound characterized by its unique tricyclic structure with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under controlled conditions to form the bicyclic intermediate.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The methanamine group is introduced through nucleophilic substitution, often using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for the Diels-Alder reaction and specialized fluorination equipment to handle the reactive fluorinating agents safely.

Chemical Reactions Analysis

Types of Reactions: 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies, due to its unique structure and fluorine atoms which can enhance binding affinity.

    Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride depends on its application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, binding to active sites and modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its interaction with cellular components.

Comparison with Similar Compounds

    1-{7,7-Difluorobicyclo[2.2.1]heptan-1-yl}methanamine: Similar structure but lacks the tricyclic core.

    1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}ethanamine: Similar structure with an ethyl group instead of a methanamine group.

Uniqueness: 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride is unique due to its tricyclic structure and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 1-{7,7-difluorotricyclo[2210,2,6]heptan-1-yl}methanamine hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2624128-84-1

Molecular Formula

C8H12ClF2N

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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